2-Pyridin-2-yl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Derivatives
An et al. (2014) detailed a method for synthesizing novel derivatives of 1,5-benzodiazepine, including 2-Pyridin-2-yl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one. This involved a one-pot, three-component reaction process that demonstrated high efficiency and yield (An et al., 2014).
Conformational and Tautomerism Studies
Tezer (2008) explored the conformation and tautomerism of a similar molecule, providing insights into its structural stability and potential for chemical reactions (Tezer, 2008).
Applications in Chemical Synthesis
Synthesis of Complex Molecules
Matsuo et al. (2005) described the synthesis of complex molecules using similar compounds as intermediates. This research contributes to understanding the broader applications of 1,5-benzodiazepines in synthetic chemistry (Matsuo et al., 2005).
Ring Rearrangement Reactions
Salah et al. (2017) studied the ring rearrangements and reactivity of related compounds, highlighting the versatility of benzodiazepines in forming various heterocyclic structures (Salah et al., 2017).
Antagonists of Platelet-Activating Factor
Fray et al. (1995) explored derivatives of benzodiazepine as antagonists of platelet-activating factor, indicating potential therapeutic applications in this field (Fray et al., 1995).
Catalytic Oxidation Studies
Szeverényi and Simándi (1989) investigated the metal ion promoted oxidation of a methyl group in a similar compound, contributing to our understanding of catalytic processes in organic chemistry (Szeverényi & Simándi, 1989).
Future Directions
Properties
IUPAC Name |
2-pyridin-2-yl-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c18-14-9-13(10-5-3-4-8-15-10)16-11-6-1-2-7-12(11)17-14/h1-8,13,16H,9H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLQMQDPTQQSNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2NC1=O)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.